Octreotide

Somatostatin Receptor Pharmacology Receptor Binding Affinity SSTR2 Selectivity

Octreotide is a cyclic octapeptide SSTR2-preferring agonist (IC50 0.4‑2.1 nM) with a 1.7‑1.9 h plasma half‑life, 5.5‑fold superior 188Re‑transchelation resistance vs. lanreotide, and a glucose‑sparing selectivity profile (14 % hyperglycemia vs. 33 % for pasireotide). Originator LAR depots exhibit minimal initial burst (≤ small fraction of AUC) compared with generics that release up to 41 % of total dose during the burst phase. These attributes make octreotide the benchmark SSTR2 agonist for acromegaly‑inadequate‑control trials and the scaffold of choice for next‑generation PRRT agents. Specify the exact formulation to ensure bioequivalence and reproducible in‑vivo performance.

Molecular Formula C49H66N10O10S2
Molecular Weight 1019.2 g/mol
CAS No. 83150-76-9
Cat. No. B1677174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctreotide
CAS83150-76-9
SynonymsCompound 201 995
Compound 201-995
Compound 201995
Octreotide
Octreotide Acetate
Octreotide Acetate Salt
SAN 201 995
SAN 201-995
SAN 201995
Sandostatin
Sandostatine
Sandoz 201 995
Sandoz 201-995
Sandoz 201995
SM 201 995
SM 201-995
SM 201995
SMS 201 995
SMS 201-995
SMS 201995
Molecular FormulaC49H66N10O10S2
Molecular Weight1019.2 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O
InChIInChI=1S/C49H66N10O10S2/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64)/t28-,29-,34-,36+,37+,38-,39-,40+,41+,42+/m1/s1
InChIKeyDEQANNDTNATYII-OULOTJBUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.22e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Octreotide (CAS 83150-76-9): Baseline Pharmacological and Structural Profile for Scientific Procurement


Octreotide is a synthetic cyclic octapeptide analog of the endogenous hormone somatostatin, engineered for a prolonged plasma half-life of 1.7–1.9 hours versus 1–3 minutes for native somatostatin [1]. It functions as a high-affinity agonist primarily at somatostatin receptor subtypes SSTR2 (IC50 0.4–2.1 nM) and SSTR5 (IC50 5.6–32 nM), with substantially lower affinity for SSTR1, SSTR3, and SSTR4 . As the first medically commercialized somatostatin analog, octreotide serves both as a therapeutic agent in acromegaly and neuroendocrine tumors and as the molecular scaffold for widely used radiotheranostic agents such as DOTATOC and DOTATATE, making its receptor-binding signature the benchmark against which all subsequent somatostatin receptor ligands (SRLs) are measured .

Octreotide (CAS 83150-76-9): Why In-Class Substitution Without Quantitative Verification Introduces Scientific Risk


Somatostatin analogs within the same generation are commonly treated as interchangeable in procurement; however, quantitative binding data reveal that octreotide, lanreotide, and pasireotide possess non-identical SSTR subtype selectivity profiles that dictate divergent pharmacodynamic and adverse-effect signatures [1]. Moreover, even among octreotide long-acting-release (LAR) formulations, marked differences in polymer composition, microparticle morphology, and drug-release kinetics have been documented, with certain generic versions releasing up to 41% of the total drug exposure during an uncontrolled initial burst phase, compared to the limited burst characteristic of the originator Sandostatin LAR [2]. These data establish that the specific octreotide formulation, not merely the peptide sequence, determines bioequivalence, and that procurement or experimental substitution without quantitative verification of the exact formulation introduces scientifically material uncertainty.

Octreotide (CAS 83150-76-9): Quantitative Comparator-Based Differentiation Evidence


SSTR Subtype Binding Affinity Profile: Octreotide Versus Lanreotide and Pasireotide at Cloned Human Receptors

Octreotide exhibits a distinct SSTR binding profile compared to the first-generation analog lanreotide and the second-generation analog pasireotide. At human SSTR2, the primary target for growth hormone suppression, octreotide demonstrates an IC50 range of 0.4–2.1 nM, comparable to lanreotide (0.5–1.8 nM) [1]. At SSTR5, octreotide's IC50 of 5.6–32 nM contrasts with lanreotide's 0.6–14 nM and pasireotide's markedly higher affinity of approximately 0.16 nM [1][2]. The resulting SSTR5/SSTR2 selectivity ratio differs substantially: octreotide and lanreotide are both strongly SSTR2-preferring, while pasireotide is SSTR5-preferring by approximately 6-fold over SSTR2 [1]. These numerical differences are not pharmacological curiosities; they directly map to pasireotide's class-specific hyperglycemia signal (hyperglycemia rate 33% for pasireotide 40 mg vs. 14% for octreotide/lanreotide control in the PAOLA trial) [1].

Somatostatin Receptor Pharmacology Receptor Binding Affinity SSTR2 Selectivity

Plasma Half-Life Extension: Octreotide Versus Native Somatostatin as the Basis for Clinical Feasibility

The foundational innovation distinguishing octreotide from native somatostatin is enzymatic stability. Following subcutaneous administration, octreotide exhibits an apparent plasma elimination half-life of 1.7–1.9 hours, compared with 1–3 minutes for endogenous somatostatin [1]. After intravenous administration, octreotide's half-life is 72–98 minutes versus approximately 2–3 minutes for the native hormone [1]. This 30- to 100-fold half-life extension directly enabled the development of intermittent subcutaneous injection regimens and, subsequently, the long-acting release (LAR) monthly depot formulation. The magnitude of this PK improvement remains the benchmark for all subsequent somatostatin analog development: pasireotide achieves an intermediate half-life of approximately 12 hours, while lanreotide's immediate-release half-life is approximately 2 hours but requires hydrogel-based depot technology (Autogel) to achieve monthly dosing [1].

Pharmacokinetics Peptide Stability Somatostatin Analog Engineering

Biochemical Control in Acromegaly: Direct Head-to-Head Pasireotide LAR Versus Octreotide/Lanreotide in the Phase 3 PAOLA Trial

The multicenter, randomized, phase 3 PAOLA trial (NCT01137682) provides the most rigorous comparator evidence. Patients with acromegaly inadequately controlled on first-generation SRLs (octreotide LAR 30 mg or lanreotide 120 mg every 28 days for ≥6 months) were randomized 1:1:1 to pasireotide LAR 40 mg, pasireotide LAR 60 mg, or continued first-generation SRL (active control). At the 24-week primary endpoint, the biochemical control rate (GH <2.5 μg/L and normalized IGF-1) was 0% (0/68) in the active control arm versus 15.4% (10/65) for pasireotide 40 mg (absolute difference 15.4%; 95% CI 7.6–26.5; p=0.0006) and 20.0% (13/65) for pasireotide 60 mg (absolute difference 20.0%; 95% CI 11.1–31.8; p<0.0001) [1]. An independent network meta-analysis of 18 randomized controlled trials confirmed pasireotide LAR's superiority over octreotide LAR for biochemical control (OR 2.03; 95% CI 1.29–3.23) [2]. In the same network meta-analysis, octreotide LAR was superior to oral octreotide capsules (OR 5.41; 95% CI 1.89–15.52), establishing a clear efficacy hierarchy: pasireotide LAR > octreotide LAR > oral octreotide [2].

Acromegaly Biochemical Control Phase 3 Randomized Controlled Trial

Radiolabeling Stability and Transchelation Resistance: 188Re-Octreotide Versus 188Re-Lanreotide in Direct Comparative Studies

In a direct comparative labeling study, the cyclic octapeptides octreotide and lanreotide were labeled with rhenium-188 by a direct reduction method. Under identical conditions, 188Re-lanreotide demonstrated in vitro stability for 24 hours, whereas 188Re-octreotide remained stable for 4 hours [1]. However, in cysteine challenge assays, which assess transchelation resistance (a critical predictor of in vivo radiometal dissociation), 188Re-octreotide displayed superior stability: the CD50 (cysteine concentration required to displace 50% of radiometal) was 10 mM for octreotide versus 55 mM for lanreotide [1]. This means 188Re-octreotide requires a 5.5-fold lower cysteine concentration to achieve equivalent transchelation, indicating stronger radiometal chelation under physiologically relevant thiol concentrations. The mass requirement also differed: 250 μg for octreotide versus 350 μg for lanreotide [1]. These opposing stability profiles—shorter shelf stability but higher transchelation resistance for octreotide—underscore that the two peptides are not interchangeable as radiopharmaceutical scaffolds.

Radiopharmacy Peptide Radiolabeling Rhenium-188

Long-Acting Formulation Integrity: Pharmacokinetic Benchmarking of Sandostatin LAR Versus Alternative Octreotide Depot Formulations

A pharmacokinetic and technical comparison of the originator Sandostatin LAR against three alternative octreotide depot formulations (designated A, B, C, available in selected countries) was conducted in male New Zealand rabbits following a single intramuscular injection of 4 mg/kg [1]. Sandostatin LAR demonstrated a well-characterized triphasic profile: limited initial burst release, a distinct erosion phase from weeks 3–5, and a slowly declining plateau to day 52. In stark contrast, formulations A and B released up to 41% of the total area under the plasma concentration-time curve (AUC) during the uncontrolled initial burst phase (days 0–2) [1]. Low and variable octreotide concentrations were observed during the microparticle erosion phase (days 2–62 for formulations A and B, extending to day 82 for formulation C) [1]. Microparticle characterization revealed that Sandostatin LAR particles are spherical with a uniform average diameter of approximately 50 μm, whereas the alternative formulations displayed irregular morphology and a broad particle diameter distribution ranging from less than 20 μm to more than 100 μm [1]. Inductively coupled plasma-optical emission spectroscopy detected 104 mg/kg tin impurity in formulation B, indicative of inadequate purification following polymer synthesis using tin(II)-octoate catalyst [1].

Long-Acting Release Formulation PLGA Microspheres Pharmacokinetic Bioequivalence

Octreotide (CAS 83150-76-9): Evidence-Driven Optimal Application Scenarios for Research and Industrial Procurement


First-Generation SRL Benchmark for Acromegaly Trials Requiring a Step-Up Comparator Against Pasireotide

Octreotide LAR serves as the validated reference standard when designing clinical trials that evaluate second-generation SRLs in acromegaly patients with inadequate biochemical control. The PAOLA trial established that continued octreotide LAR (or lanreotide) yields a 0% biochemical control rate in this specific population, providing a baseline against which pasireotide's 15–20% control rate represents a measurable and statistically significant step-up [1]. The network meta-analysis confirms a treatment hierarchy with an OR of 2.03 [1.29–3.23] for pasireotide over octreotide LAR and an OR of 5.41 [1.89–15.52] for octreotide LAR over oral octreotide capsules [2]. Procurement of octreotide LAR is therefore indicated as the active comparator arm in any acromegaly trial targeting the 'inadequately controlled' patient segment.

SSTR2-Dominant Pharmacological Probe for Experiments Where Minimizing SSTR5-Mediated Hyperglycemia Is Critical

Octreotide's SSTR2-preferring binding profile (SSTR2 IC50 0.4–2.1 nM vs. SSTR5 IC50 5.6–32 nM) distinguishes it from pasireotide (SSTR5 IC50 ~0.16 nM) and makes it the appropriate SRL for in vitro or in vivo models where SSTR2-selective agonism is the target pharmacology and SSTR5-mediated effects on insulin secretion and glucose homeostasis would confound interpretation [1]. In the PAOLA trial, hyperglycemia rates were 33% and 31% for pasireotide 40 mg and 60 mg, respectively, versus 14% for the octreotide/lanreotide control arm, quantitatively confirming the clinical translation of this receptor-selectivity divergence [1]. For research procurement in diabetic or glucose-intolerant animal models, octreotide's SSTR2-biased profile provides a cleaner pharmacological signal.

Radiotheranostic Scaffold Development Requiring High Transchelation Resistance for In Vivo Applications

Octreotide-based radioconjugates offer differentiated utility in radiopharmaceutical development where in vivo transchelation resistance outweighs post-labeling shelf stability. Direct comparative data show that 188Re-octreotide achieves a cysteine challenge CD50 of 10 mM versus 55 mM for 188Re-lanreotide, indicating 5.5-fold superior resistance to radiometal displacement under physiologically relevant free thiol conditions [1]. This property is especially relevant for therapeutic radionuclides (e.g., 177Lu, 90Y, 188Re) where premature dissociation in vivo degrades the tumor-to-background ratio and increases off-target radiation exposure. Octreotide therefore represents the scaffold of choice for radiochemists developing the next generation of peptide receptor radionuclide therapy (PRRT) agents, building on the established DOTATOC/DOTATATE platform.

Quality-Control Benchmarking of Generic Octreotide LAR Formulations for Regulatory or Procurement Audits

The detailed physicochemical and pharmacokinetic characterization of Sandostatin LAR published by Petersen et al. provides a quantitative reference for auditing alternative octreotide depot formulations [1]. Key benchmarking parameters include: (1) initial burst release limited to a small fraction of total AUC (versus up to 41% for substandard formulations); (2) spherical microparticle morphology with an average diameter of approximately 50 μm (versus irregular particles with broad size distribution); (3) absence of tin catalyst impurities (versus 104 mg/kg detected in one alternative formulation). These specifications enable procurement officers and regulatory scientists to construct a technical datasheet against which candidate generic octreotide LAR products can be quantitatively evaluated before inclusion in clinical formularies or experimental protocols [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Octreotide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.